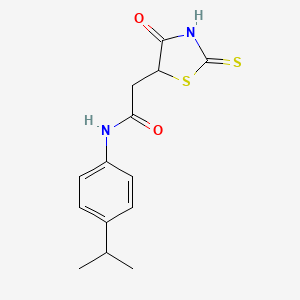

N-(4-isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Description

N-(4-isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole core with a mercapto (-SH) group at position 2 and an acetamide-linked 4-isopropylphenyl substituent. Its molecular formula is C₁₄H₁₆N₂O₂S₂, with a molecular weight of 308.42 g/mol (CAS: 1142200-56-3) . The isopropyl group at the para position of the phenyl ring confers steric bulk and weak electron-donating inductive effects, while the thiazole’s mercapto group enables hydrogen bonding and redox reactivity.

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c1-8(2)9-3-5-10(6-4-9)15-12(17)7-11-13(18)16-14(19)20-11/h3-6,8,11H,7H2,1-2H3,(H,15,17)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLUZIJYIRFDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, a compound with the CAS number 1142200-56-3, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₂S₂ |

| Molecular Weight | 302.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:

- Antioxidant Activity : Many thiazole derivatives possess antioxidant properties that can mitigate oxidative stress in cells.

- Enzyme Inhibition : Compounds containing thiazole rings often inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antimicrobial Effects : The presence of mercapto groups suggests potential antimicrobial properties, which can be crucial in treating infections.

Anticancer Activity

A study focusing on thiazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was attributed to its interaction with cellular signaling pathways .

Antimicrobial Properties

Research has shown that thiazole-containing compounds exhibit antimicrobial activity against a range of pathogens. For instance, derivatives similar to this compound have been tested against bacteria and fungi, showing promising results in inhibiting growth .

Case Studies

- Case Study 1 : A derivative of the compound was tested for its cytotoxic effects on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .

- Case Study 2 : In vivo studies using murine models indicated that the compound could reduce tumor size significantly compared to control groups when administered at specified dosages .

Toxicity Profile

While the biological activities are promising, it is essential to consider the toxicity associated with this compound. Reports indicate that compounds with similar structures may exhibit irritant properties and require careful dosage regulation during therapeutic applications .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive moieties:

-

Mercapto group (-SH)

-

Thiazole ring

-

Acetamide group

Mercapto Group Reactivity

The -SH group is prone to oxidation and nucleophilic substitution:

-

Oxidation : Forms disulfide bonds (R-S-S-R) under mild oxidative conditions (e.g., O₂, I₂) .

-

Alkylation : Reacts with alkyl halides to form thioethers (R-S-R') .

Thiazole Ring Reactivity

The thiazole moiety may undergo:

-

Electrophilic Substitution : At the 5-position due to electron-rich sulfur and nitrogen atoms.

-

Ring-Opening Reactions : Under strong acidic or basic conditions .

Acetamide Hydrolysis

The acetamide group can hydrolyze to acetic acid under acidic or basic conditions, releasing ammonia .

Synthetic and Catalytic Interactions

While no direct examples of Suzuki-Miyaura coupling or zinc-mediated catalysis were reported for this compound, related thiazole derivatives have been used in cross-coupling reactions. For instance:

-

Thiazole-containing boronic esters participate in aryl-aryl bond formation via palladium catalysts .

-

Zincate intermediates facilitate transmetallation in coupling reactions, though this remains speculative for the target compound .

Structural Analogues and Biological Interactions

Analogous 1,3-thiazole derivatives exhibit interactions with enzymes such as focal adhesion kinase (FAK) and tubulin , suggesting potential for hydrogen bonding and π-cation interactions . For example:

-

Compound 22 (a thiadiazole analog) binds tubulin via hydrogen bonds, inhibiting polymerization .

-

The mercapto group in similar structures enhances binding to metal ions in enzymatic pockets .

Hypothetical Reaction Pathways

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Disulfide Formation | Oxidizing agents (e.g., H₂O₂) | Dimerized via S-S bond |

| Thioether Synthesis | Alkyl halides (e.g., CH₃I) | S-alkylated derivatives |

| Acetamide Hydrolysis | HCl/NaOH, heat | 2-(2-Mercapto-4-oxothiazol-5-yl)acetic acid |

Research Gaps and Limitations

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring significantly influence molecular behavior. Key analogs include:

- The 2-ethoxyphenyl derivative (electron-donating via resonance) contrasts with the isopropyl group’s inductive effects, impacting tautomerism and hydrogen-bonding capacity .

Steric Effects :

Tautomerism and Stability

Thiazole derivatives often exhibit tautomeric equilibria. For example:

- N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c) exists as a 1:1 tautomeric mixture in solution due to resonance effects of the ethoxy group .

- N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d) likely shifts this equilibrium due to the nitro group’s electron-withdrawing nature .

Functional Group Impact

- Mercapto (-SH) Group: The thiol group in the target compound enables hydrogen bonding (donor/acceptor) and disulfide formation, differentiating it from analogs like the ethyl benzoate derivative (lacking -SH) .

- Ester vs.

Q & A

Q. What are the recommended synthetic routes for N-(4-isopropylphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?

Methodological Answer: The synthesis of structurally related thiazole-acetamide derivatives typically involves:

- Step 1: Condensation of thiourea derivatives with maleimides or aryl halides under reflux in glacial acetic acid (2–4 hours, monitored by TLC) .

- Step 2: Functionalization of the thiazolidinone core with isopropylphenyl groups via nucleophilic substitution or coupling reactions (e.g., using N-(4-isopropylphenyl)acetamide precursors).

- Step 3: Purification via recrystallization from ethanol/water mixtures or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- Chromatography:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; target purity ≥95% .

Q. What biological activity screening strategies are appropriate for this compound?

Methodological Answer: Given the thiazolidinone core’s known antimicrobial and anticancer properties , design assays such as:

- In vitro antimicrobial testing against Gram-positive/negative bacteria (MIC determination via broth dilution).

- Anticancer activity: MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Control Experiments: Include reference drugs (e.g., ciprofloxacin for antimicrobials, cisplatin for cytotoxicity).

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states in the thiazolidinone formation .

- Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on reaction yield .

- Machine Learning: Train models on existing thiazole-acetamide reaction data to predict optimal conditions (temperature, catalyst).

Case Study:

ICReDD’s approach reduced reaction development time by 60% using computational-experimental feedback loops .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected carbonyl shifts)?

Methodological Answer:

- Cross-Validation: Compare NMR/IR data with structurally analogous compounds (e.g., N-(4-ethoxyphenyl) derivatives ).

- X-ray Crystallography: Resolve ambiguities by determining the crystal structure (e.g., as done for N-[4-acetyl-5-aryl-thiadiazol-2-yl]acetamide analogs ).

- Dynamic Effects: Investigate tautomerism or solvent-induced shifts via variable-temperature NMR.

Q. What strategies improve the compound’s stability during storage?

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under inert gas (N2/Ar) to prevent oxidation of the thiol group .

- Additives: Use stabilizing agents like EDTA (0.1% w/v) to chelate metal ions that catalyze degradation.

- Temperature Control: Maintain storage at 2–8°C in amber vials to limit photodegradation .

Q. How to design a scalable synthesis protocol without compromising yield?

Methodological Answer:

- Flow Chemistry: Implement continuous flow reactors for precise control of exothermic steps (e.g., thiourea condensation) .

- Catalyst Screening: Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What are the key considerations for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Synthesis: Modify the isopropylphenyl group (e.g., replace with 4-fluorophenyl ) or thiazolidinone substituents (e.g., introduce methyl at position 2 ).

- Pharmacokinetic Profiling: Assess logP (via shake-flask method) and metabolic stability (using liver microsomes).

- 3D-QSAR: Build CoMFA/CoMSIA models to correlate electronic/steric features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.